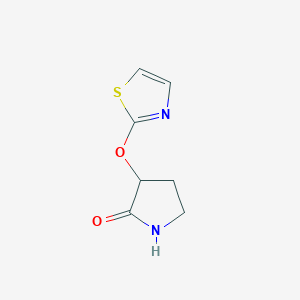![molecular formula C23H18F3NS B2584312 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole CAS No. 681273-40-5](/img/structure/B2584312.png)
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole, also known as BTRX-335140, is a novel indole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and analgesic effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole and its derivatives have been a subject of study in the context of chemical synthesis and structural analysis. Boraei et al. (2020) described the synthesis of a benzylsulfanyl-triazolyl-indole scaffold, showcasing the compound's synthesis and structure through various analytical methods like X-ray diffraction and NMR analysis. The study highlights the importance of short contacts like N...H, S...H, and C...H, as well as weak π-π stacking interactions in the molecular packing of this scaffold (Boraei, Soliman, Yousuf, & Barakat, 2020).
Palani et al. (2006) provided insights into the crystal structures of compounds containing the indole ring system, revealing the non-planarity of the indole ring system and the importance of interactions like C–H...O, C–H...π, and π...π in stabilizing the molecules (Palani, Sureshbabu, Srinivasan, Nethaji, & Ponnuswamy, 2006).
Catalytic Applications
The compound and its derivatives have been explored for their potential in catalytic applications. Maeda et al. (2004) investigated the use of vanadium catalysts for the direct synthesis of sulfanylindoles from indoles and thiols, indicating the potential of these compounds in synthetic chemistry (Maeda, Koyabu, Nishimura, & Uemura, 2004).
Anti-Corrosion Properties
Liu et al. (2022) studied the corrosion inhibition effects of 3‐(phenylsulfinyl)indoles, demonstrating their potential in protecting iron surfaces in acidic media. This research indicates the applicability of such compounds in materials science, particularly in corrosion prevention (Liu, Wang, Zhang, Wang, Cheng, Li, & Wu, 2022).
Antiviral and Anticancer Potential
Silvestri et al. (2003) explored the anti-HIV-1 activities of certain benzenesulfonylindoles, suggesting the potential therapeutic applications of these compounds in treating viral infections (Silvestri, De Martino, La Regina, Artico, Massa, Vargiu, Mura, Loi, Marceddu, & la Colla, 2003).
Mécanisme D'action
Target of Action
The primary targets of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The specific mode of action of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The biochemical pathways affected by 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Indole derivatives are known to influence a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
The molecular and cellular effects of 1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole Given the broad biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
1-benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3NS/c24-23(25,26)19-10-6-9-18(13-19)16-28-22-15-27(14-17-7-2-1-3-8-17)21-12-5-4-11-20(21)22/h1-13,15H,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLSKTSITWAWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-bromothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2584231.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one](/img/structure/B2584232.png)
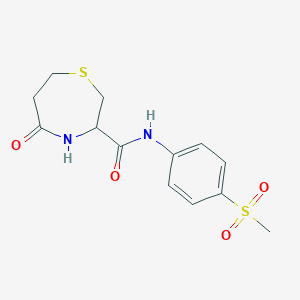
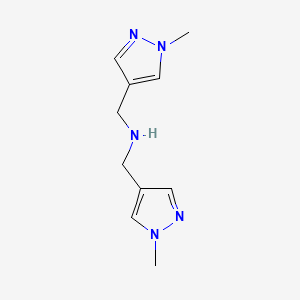


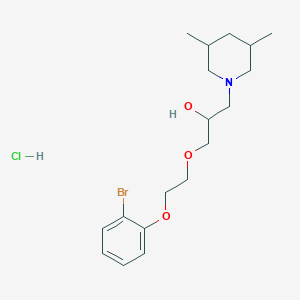
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)


![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2584248.png)
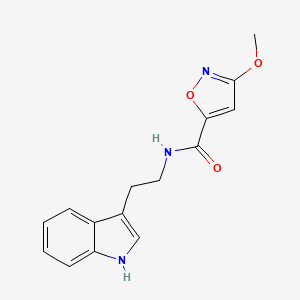
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
